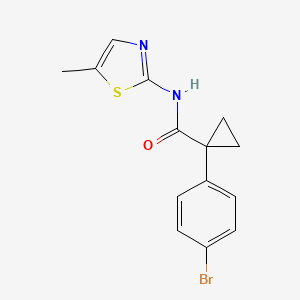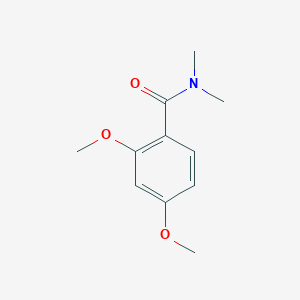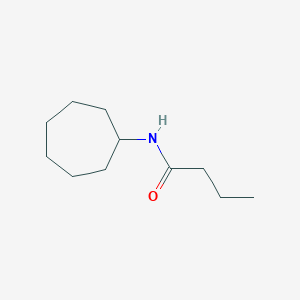
Ctepjojwlmxlcd-uhfffaoysa-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ctepjojwlmxlcd-uhfffaoysa- is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of guanidine derivatives and has been extensively studied for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Ctepjojwlmxlcd-uhfffaoysa- is not fully understood. However, studies have suggested that it works by modulating the activity of certain ion channels and receptors in the brain. It has also been found to increase the levels of certain neurotransmitters such as glutamate and acetylcholine.
Biochemical and Physiological Effects:
Ctepjojwlmxlcd-uhfffaoysa- has been found to have various biochemical and physiological effects. It has been shown to enhance synaptic plasticity, improve cognitive function, and have potential therapeutic effects in the treatment of neurodegenerative diseases. It has also been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Ctepjojwlmxlcd-uhfffaoysa- in lab experiments is its ability to enhance synaptic plasticity and improve cognitive function. It is also relatively easy to synthesize and purify. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on Ctepjojwlmxlcd-uhfffaoysa-. One direction is to further study its mechanism of action and identify its molecular targets in the brain. Another direction is to investigate its potential therapeutic effects in the treatment of neurodegenerative diseases. Additionally, future research could focus on developing more potent derivatives of Ctepjojwlmxlcd-uhfffaoysa- that can be used in clinical settings.
Conclusion:
In conclusion, Ctepjojwlmxlcd-uhfffaoysa- is a chemical compound that has gained significant attention in the field of scientific research. It has various biochemical and physiological effects and has potential therapeutic effects in the treatment of neurodegenerative diseases. While there are still many unanswered questions about its mechanism of action, research on Ctepjojwlmxlcd-uhfffaoysa- has the potential to lead to new treatments for neurological disorders.
Synthesis Methods
Ctepjojwlmxlcd-uhfffaoysa- can be synthesized using various methods. One of the most common methods is the reaction between guanidine and 4-chlorobenzaldehyde in the presence of a base. The resulting product is then purified using column chromatography. Another method involves the reaction between guanidine and 4-nitrobenzaldehyde in the presence of a reducing agent such as sodium dithionite.
Scientific Research Applications
Ctepjojwlmxlcd-uhfffaoysa- has been extensively studied for its various scientific research applications. One of the major applications is in the field of neuroscience. Studies have shown that Ctepjojwlmxlcd-uhfffaoysa- can enhance synaptic plasticity and improve cognitive function. It has also been found to have potential therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-acetamido-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7(13)12-9-6-4-3-5-8(9)10(14)11-2/h3-6H,1-2H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEPJOJWLMXLCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclohexyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B7540663.png)
![1-(2,3-dihydro-1-benzofuran-5-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7540671.png)


![2-{[3-(Benzyloxy)-2-hydroxypropyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B7540685.png)

![4-methyl-N-[2-oxo-2-(1H-1,2,4-triazol-5-ylamino)ethyl]benzamide](/img/structure/B7540695.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide](/img/structure/B7540708.png)
![1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540719.png)
![N-[(4-fluorophenyl)methyl]-2-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540726.png)

![Furan-3-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7540743.png)

![2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B7540762.png)